An In-depth Technical Guide to 7-Bromothieno[3,2-d]pyrimidine: Chemical Properties and Structure
An In-depth Technical Guide to 7-Bromothieno[3,2-d]pyrimidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromothieno[3,2-d]pyrimidine is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the thieno[3,2-d]pyrimidine scaffold, it serves as a crucial building block in the synthesis of a wide array of biologically active molecules. The thieno[3,2-d]pyrimidine core is recognized as a bioisostere of purines, enabling molecules containing this structure to interact with various biological targets, most notably protein kinases. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 7-Bromothieno[3,2-d]pyrimidine, alongside its relevance in targeting key signaling pathways in disease.
Chemical Properties and Structure
7-Bromothieno[3,2-d]pyrimidine is a solid compound at room temperature.[1][2] Its chemical structure consists of a thiophene ring fused to a pyrimidine ring, with a bromine atom substituted at the 7-position. This bromine atom provides a reactive handle for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Table 1: Chemical and Physical Properties of 7-Bromothieno[3,2-d]pyrimidine
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrN₂S | [2][3] |
| Molecular Weight | 215.07 g/mol | [2][3] |
| CAS Number | 21586-25-4 | [2][3] |
| Appearance | Solid | |
| Melting Point | While a specific melting point for 7-Bromothieno[3,2-d]pyrimidine is not readily available in the cited literature, a related compound, 6-(3,5-dimethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, has a melting point greater than 250 °C. Another derivative, 6-(3,5-dimethoxyphenyl)thieno[3,2-d]pyrimidin-2-amine, melts in the range of 249.4–250.2 °C.[4] | N/A |
| Solubility | Specific quantitative solubility data in common organic solvents is not extensively reported. However, pyrimidine derivatives, in general, show solubility in solvents like methanol, ethanol, and DMSO.[5][6][7] | N/A |
| IUPAC Name | 7-bromothieno[3,2-d]pyrimidine | [2] |
| SMILES String | n1cncc2c1sc(Br)c2 | |
| InChI Key | PDQOYFDDMSKPQP-UHFFFAOYSA-N | [8] |
Experimental Protocols
The synthesis and functionalization of 7-Bromothieno[3,2-d]pyrimidine are key to its utility in drug discovery. The following protocols are based on established methodologies for related thieno[3,2-d]pyrimidine derivatives.
Synthesis of 7-Bromothieno[3,2-d]pyrimidine
A common route to 7-Bromothieno[3,2-d]pyrimidine involves the bromination of the parent thieno[3,2-d]pyrimidine core. While a specific protocol for the direct synthesis of 7-Bromothieno[3,2-d]pyrimidine is not detailed in the provided search results, a representative procedure for the bromination of a similar scaffold, thieno[3,2-d]pyrimidin-2,4-dione, is described and can be adapted.[9]
Protocol 1: Bromination of Thieno[3,2-d]pyrimidin-2,4-dione [9]
-
To a solution of thieno[3,2-d]pyrimidin-2,4-dione in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise.
-
Heat the reaction mixture at 90 °C.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
The product, 7-bromothieno[3,2-d]pyrimidin-2,4-dione, can be isolated by filtration and purified by recrystallization.
Note: This protocol is for a related compound and may require optimization for the synthesis of 7-Bromothieno[3,2-d]pyrimidine.
Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom at the 7-position of 7-Bromothieno[3,2-d]pyrimidine is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl substituents. This is a powerful method for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Brominated Thienopyrimidine Derivative [10]
-
In a reaction vessel, combine the 7-bromo-thieno[3,2-d]pyrimidine derivative, an appropriate aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Role in Signaling Pathways and Drug Development
The thieno[3,2-d]pyrimidine scaffold is a prominent pharmacophore in the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Derivatives of 7-Bromothieno[3,2-d]pyrimidine have been investigated as inhibitors of several important kinases.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[11][12][13] Thieno[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of VEGFR-2, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[11][12][13]
Caption: VEGFR-2 signaling pathway and its inhibition by thieno[3,2-d]pyrimidine derivatives.
CDK7 Signaling Pathway
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating both the cell cycle and transcription.[12][14][15][16][17] It is a component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[12] Inhibition of CDK7 by thieno[3,2-d]pyrimidine derivatives can lead to cell cycle arrest and suppression of tumor growth, making it an attractive target for cancer therapy.[16][17]
Caption: Dual role of CDK7 in cell cycle and transcription, and its inhibition.
NOD2-RIPK2 Signaling Pathway
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a key downstream signaling molecule of the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor.[14][18][19][20][21] This pathway is integral to the innate immune response to bacterial peptidoglycans. Dysregulation of this pathway is implicated in inflammatory diseases such as Crohn's disease. Thieno[3,2-d]pyrimidine derivatives have been developed as potent and selective inhibitors of RIPK2.[18]
Caption: NOD2-RIPK2 signaling cascade in innate immunity and its therapeutic targeting.
Conclusion
7-Bromothieno[3,2-d]pyrimidine is a valuable heterocyclic compound with a well-defined chemical structure and versatile reactivity. Its utility as a synthetic intermediate is underscored by the importance of the thieno[3,2-d]pyrimidine scaffold in the development of targeted therapeutics, particularly kinase inhibitors. The ability to functionalize the 7-position through reactions like the Suzuki-Miyaura coupling allows for the systematic exploration of chemical space to optimize potency and selectivity against various kinase targets. The involvement of thieno[3,2-d]pyrimidine derivatives in modulating critical signaling pathways such as those mediated by VEGFR-2, CDK7, and RIPK2 highlights their potential for the treatment of cancer and inflammatory diseases. Further research into the synthesis and biological evaluation of novel 7-substituted thieno[3,2-d]pyrimidine derivatives is warranted to fully exploit the therapeutic potential of this privileged scaffold.
References
- 1. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CID 160248636 | C12H8N4S2 | CID 160248636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 872190-91-5|7-Bromo-4-methoxythieno[3,2-d]pyrimidine|BLD Pharm [bldpharm.com]
- 7. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Bromothieno[3,2-d]pyrimidine | CymitQuimica [cymitquimica.com]
- 9. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chemicalbook.com [chemicalbook.com]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one | 1313712-31-0 | Benchchem [benchchem.com]
- 21. Transcription of NOD1 and NOD2 and their interaction with CARD9 and RIPK2 in IFN signaling in a perciform fish, the Chinese perch, Siniperca chuatsi - PMC [pmc.ncbi.nlm.nih.gov]
